molecular formula C10H10N2O2S B4596131 5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4596131
M. Wt: 222.27 g/mol
InChI Key: NYJRLHWRQODXNA-UHFFFAOYSA-N
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Description

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features both oxazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure can impart unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-7-3-4-8(15-7)10(13)11-9-5-6-14-12-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJRLHWRQODXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxazole ring can be synthesized via a cyclization reaction involving an amide and an aldehyde in the presence of a dehydrating agent . The thiophene ring can be formed through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these reactions is crucial for industrial applications, and continuous flow reactors are sometimes employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

    Substitution: Both the oxazole and thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or nitro groups.

Scientific Research Applications

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of oxazole and thiophene rings in its structure. This dual-ring system can impart distinct chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

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